n-Octadecyltris(dimethylamino)silane
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Overview
Description
n-Octadecyltris(dimethylamino)silane is an organosilane compound with the molecular formula C24H55N3Si. It is a liquid at room temperature and is known for its reactivity with moisture, water, and protic solvents . This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Octadecyltris(dimethylamino)silane can be synthesized through the reaction of octadecyltrichlorosilane with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include a temperature range of 0-50°C and a solvent such as toluene or hexane .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
n-Octadecyltris(dimethylamino)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts rapidly with water to form silanols and dimethylamine.
Condensation: Can condense with other silanes to form siloxane bonds.
Substitution: Reacts with various nucleophiles to replace the dimethylamino groups.
Common Reagents and Conditions
Hydrolysis: Water or moisture at room temperature.
Condensation: Other silanes in the presence of a catalyst such as hydrochloric acid.
Substitution: Nucleophiles like alcohols or amines under mild conditions.
Major Products Formed
Hydrolysis: Silanols and dimethylamine.
Condensation: Siloxane polymers.
Substitution: Substituted silanes with different functional groups.
Scientific Research Applications
n-Octadecyltris(dimethylamino)silane is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other organosilane compounds and in surface modification of materials.
Biology: In the preparation of biocompatible surfaces for cell culture and tissue engineering.
Medicine: Potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Used in coatings, adhesives, and sealants to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of n-Octadecyltris(dimethylamino)silane involves its ability to form strong siloxane bonds through hydrolysis and condensation reactions. These reactions allow it to modify surfaces and create stable, durable coatings. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form siloxane bonds .
Comparison with Similar Compounds
Similar Compounds
Octadecyltrichlorosilane: Similar in structure but contains chlorine atoms instead of dimethylamino groups.
Dimethyloctadecylsilane: Contains only one dimethylamino group and is less reactive.
Trimethylsilyloctadecane: Contains trimethylsilyl groups instead of dimethylamino groups.
Uniqueness
n-Octadecyltris(dimethylamino)silane is unique due to its three dimethylamino groups, which provide higher reactivity and versatility in chemical reactions compared to similar compounds. This makes it particularly useful in applications requiring strong adhesion and surface modification .
Properties
Molecular Formula |
C24H55N3Si |
---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
N-[bis(dimethylamino)-octadecylsilyl]-N-methylmethanamine |
InChI |
InChI=1S/C24H55N3Si/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(25(2)3,26(4)5)27(6)7/h8-24H2,1-7H3 |
InChI Key |
PZVDSEMMSUQGSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](N(C)C)(N(C)C)N(C)C |
Origin of Product |
United States |
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